Potassiumchloropalladite

描述

Significance of Palladium(II) Precursors in Catalysis and Materials Science

Palladium(II) precursors are fundamental in the fields of catalysis and materials science due to their ability to serve as a source for catalytically active palladium species and as building blocks for advanced materials. chemimpex.comchemimpex.com Potassium tetrachloropalladate(II) is a prominent example of such a precursor, valued for its stability and solubility in water, which facilitates its use in a wide range of laboratory and industrial settings. chemimpex.comchemimpex.com

In catalysis, potassium tetrachloropalladate(II) is instrumental in a multitude of organic reactions. chemimpex.com It is a key component in the formulation of palladium catalysts essential for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. msesupplies.com These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. The compound also serves as a precursor for the synthesis of palladium nanoparticles, which are highly effective catalysts for hydrogenation, dehydrogenation, and the degradation of organic pollutants. sigmaaldrich.comwikipedia.org

In the realm of materials science, potassium tetrachloropalladate(II) is utilized in the creation of innovative materials with unique properties. sigmaaldrich.comchemimpex.com It is employed in the synthesis of semiconducting metal-containing polymers, such as polypyrrole, which have applications in electronics. wikipedia.orgmsesupplies.com Furthermore, it is used to fabricate materials for optical data storage, laser Q-switching, and even superconductors. sigmaaldrich.comsamaterials.comfishersci.be The versatility of potassium tetrachloropalladate(II) as a precursor also extends to the synthesis of bimetallic nanoparticles and metal-organic frameworks (MOFs), which exhibit promising applications in gas sensing and electrocatalysis. sigmaaldrich.com

Historical Context of Tetrachloropalladate(II) Complexes

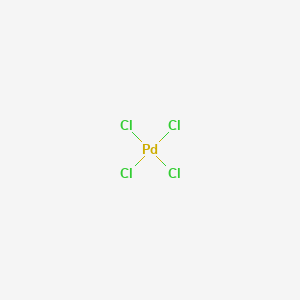

The study of tetrachloropalladate(II) complexes is intertwined with the broader history of platinum group metal chemistry. The discovery of palladium by William Hyde Wollaston in 1802 paved the way for the investigation of its various compounds. wikipedia.org The square planar geometry of the tetrachloropalladate(II) anion, [PdCl₄]²⁻, has been a subject of significant interest, influencing the development of coordination chemistry theories.

Historically, the reactions of tetrachloropalladate(II) salts have been crucial in preparing other palladium complexes. For instance, its reaction with ligands like triphenylphosphine (B44618) or ammonia (B1221849) leads to the formation of square planar Pd(II) complexes of the type PdCl₂L₂. wikipedia.org A historically significant reaction is the one involving ammonia and a tetrachloroplatinate(II) salt, which yields Magnus's green salt, a semiconducting coordination polymer. wikipedia.org While this specific example involves platinum, the underlying principles of ligand substitution and complex formation are directly applicable to the chemistry of tetrachloropalladate(II).

Spectroscopic studies, such as the polarized crystal spectra of potassium tetrachloropalladate(II), have been instrumental in understanding the electronic structure and bonding in these square-planar complexes. acs.orgacs.org These foundational studies have provided the basis for predicting and controlling the reactivity of these compounds in various applications.

Scope and Research Trajectories for Potassium Tetrachloropalladate(II)

The research landscape for potassium tetrachloropalladate(II) continues to expand, driven by the demand for more efficient and selective catalysts and novel functional materials. Current research is focused on several key areas:

Nanomaterial Synthesis: A significant research thrust involves the use of potassium tetrachloropalladate(II) as a precursor for the controlled synthesis of palladium nanoparticles with specific sizes and shapes. sigmaaldrich.comnih.gov Green synthesis methods, utilizing plant extracts as reducing and capping agents, are being explored to create these nanoparticles in an environmentally friendly manner. nih.govmdpi.com The catalytic and biological activities of these biogenically synthesized nanoparticles are areas of active investigation.

Advanced Catalysis: Researchers are continuously developing new catalytic systems based on potassium tetrachloropalladate(II). This includes the design of immobilized palladium catalysts and rigid macrocyclic pincer catalysts with enhanced activity and selectivity. sigmaaldrich.com The application of these catalysts in a wider range of cross-coupling reactions and other organic transformations remains a key objective. nih.govnih.gov

Functional Materials: The role of potassium tetrachloropalladate(II) in creating advanced materials is another active research front. This includes the development of conductive and porous metal-organic frameworks (MOFs) for applications in gas sensing and electrocatalysis. sigmaaldrich.com Furthermore, its use in fabricating materials for electronics and energy storage devices is an area of growing interest. sigmaaldrich.comchemimpex.com

Biomedical Applications: There is emerging interest in the potential biomedical applications of palladium complexes derived from potassium tetrachloropalladate(II). Research into the synthesis of palladium(II) anticancer complexes and their delivery using nanoparticle-based systems is a promising, albeit nascent, field. nih.gov

| Property | Value |

| Chemical Formula | K₂PdCl₄ |

| Molar Mass | 326.43 g/mol chemimpex.com |

| Appearance | Brown crystalline powder chemimpex.com or dark brown crystalline solid sigmaaldrich.com |

| Density | 2.67 g/mL chemimpex.comsigmaaldrich.com |

| Melting Point | 105 °C (decomposes) samaterials.comsigmaaldrich.com |

| Solubility | Soluble in water; poorly soluble in ethanol (B145695) and acetone (B3395972) wikipedia.orgsamaterials.comfishersci.be |

| Crystal System | Tetragonal wikipedia.org |

属性

IUPAC Name |

dipotassium;palladium(2+);tetrachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKLDWLSVFMGL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905298 | |

| Record name | Dipotassium palladium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-98-6 | |

| Record name | Dipotassium palladium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Potassium Tetrachloropalladate Ii

Established Preparative Routes for K₂PdCl₄

The synthesis of potassium tetrachloropalladate(II) is primarily achieved through the reaction of a palladium(II) source with potassium chloride. This can be accomplished via several well-documented methods.

Reaction of Palladium(II) Chloride with Potassium Chloride in Aqueous Media

The most common and straightforward method for preparing potassium tetrachloropalladate(II) involves the direct reaction of palladium(II) chloride (PdCl₂) with a stoichiometric excess of potassium chloride (KCl) in an aqueous solution. wikipedia.orgsmolecule.com The reaction proceeds as follows:

PdCl₂ + 2KCl → K₂PdCl₄ smolecule.com

Typically, palladium(II) chloride is dissolved in concentrated hydrochloric acid to facilitate the formation of the tetrachloropalladate(II) anion, [PdCl₄]²⁻. Subsequently, a solution of potassium chloride is added, often in a 1:2 molar ratio of PdCl₂ to KCl, and the mixture is heated to ensure complete complexation. The resulting solution is then concentrated by slow evaporation to induce crystallization of the dark brown K₂PdCl₄ product. wikipedia.org

| Parameter | Condition |

| Reactants | Palladium(II) Chloride (PdCl₂), Potassium Chloride (KCl) |

| Solvent | Aqueous Hydrochloric Acid (HCl) |

| Molar Ratio | 1:2 (PdCl₂:KCl) |

| Temperature | 60–80°C |

| Reaction Time | 2–4 hours |

| Product Isolation | Crystallization via slow evaporation |

Alternative Synthetic Pathways

Beyond the direct reaction with palladium(II) chloride, other synthetic routes to potassium tetrachloropalladate(II) have been reported:

From Palladium Metal: Palladium black can be treated with chlorine gas in a concentrated potassium chloride solution. wikipedia.org

Decomposition of Potassium Hexachloropalladate(IV): The thermal decomposition of potassium hexachloropalladate(IV) (K₂PdCl₆) also yields K₂PdCl₄ and chlorine gas. wikipedia.org

Reduction of Hexachloropalladate Salts: Another method involves the reduction of hexachloropalladate salts using a reducing agent such as sulfur dioxide. smolecule.com

Purity and Stoichiometric Considerations in Precursor Synthesis

The purity and stoichiometry of the synthesized potassium tetrachloropalladate(II) are paramount for its successful use in downstream applications. The presence of unreacted starting materials or byproducts can significantly impact the performance of catalysts derived from it.

Elemental analysis is a crucial technique to confirm the elemental composition and, therefore, the stoichiometric purity of the K₂PdCl₄ product. The expected palladium content is approximately 32.3% by mass. chemimpex.com Spectroscopic methods, such as UV-Vis spectroscopy, are also employed to verify the presence of the [PdCl₄]²⁻ ion, which exhibits characteristic absorption peaks.

Careful control of the molar ratio of reactants during synthesis is essential to ensure complete conversion and to minimize impurities. A slight excess of potassium chloride is often used to drive the reaction to completion and to suppress the formation of insoluble palladium(II) chloride.

Influence of Precursor Chemistry on Downstream Applications

The chemical properties and purity of the potassium tetrachloropalladate(II) precursor directly influence the characteristics and efficacy of the materials synthesized from it. As a widely used precursor, K₂PdCl₄ is a key component in the fabrication of various catalytic and advanced materials. chemimpex.comsamaterials.comfishersci.firiyngroup.com

Potassium tetrachloropalladate(II) serves as a critical starting material for the synthesis of:

Palladium Nanoparticles: These nanoparticles are employed in a wide range of catalytic processes, including the degradation of organic pollutants in wastewater and as electrocatalysts in fuel cells. smolecule.comsigmaaldrich.com The purity of the K₂PdCl₄ precursor is vital for controlling the size, shape, and catalytic activity of the resulting nanoparticles.

Heterogeneous Catalysts: It is used to prepare supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.org The precursor's quality affects the dispersion and stability of the active palladium species on the support material.

Homogeneous Catalysts: K₂PdCl₄ is a precursor for various homogeneous palladium catalysts used in organic synthesis, particularly in cross-coupling reactions. chemimpex.comtcichemicals.com

Advanced Materials: This compound is utilized in the synthesis of semiconducting polymers and other functional nanomaterials with applications in electronics and sensor technology. chemimpex.comsamaterials.comfishersci.firiyngroup.comsmolecule.com

The presence of impurities in the K₂PdCl₄ precursor can lead to poisoning of the catalyst, reduced catalytic activity, and poor selectivity in chemical reactions. Therefore, the meticulous synthesis and characterization of high-purity potassium tetrachloropalladate(II) are fundamental to advancing its applications in catalysis and materials science.

Catalytic Science and Reaction Engineering Utilizing Potassium Tetrachloropalladate Ii

K₂PdCl₄ as a Palladium Source in Homogeneous Catalysis

Potassium tetrachloropalladate(II) (K₂PdCl₄) is a prominent and versatile inorganic compound that serves as a crucial precursor for palladium catalysts in a multitude of organic reactions. chemimpex.comsamaterials.com As a dark brown, crystalline solid, its utility in homogeneous catalysis stems from its stability and solubility in water, making it a convenient and reliable source of palladium(II). chemimpex.comwikipedia.org This compound is widely employed in the synthesis of other palladium complexes and palladium nanoparticles, which are fundamental to various industrial and laboratory-scale processes. samaterials.comsigmaaldrich.com

In the realm of catalysis, K₂PdCl₄ is particularly valued for its role in facilitating carbon-carbon bond-forming reactions, which are central to modern organic synthesis. cymitquimica.com It acts as a precatalyst, meaning the Pd(II) center is typically reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle. wikipedia.orglibretexts.org The generation of the active catalyst from K₂PdCl₄ is a key step in numerous cross-coupling reactions essential for the production of pharmaceuticals, advanced materials, and fine chemicals. chemimpex.comsamaterials.comwikipedia.org Its effectiveness and adaptability have made it a preferred choice for researchers and chemical engineers seeking to develop efficient and selective catalytic systems. chemimpex.com

Cross-Coupling Reaction Methodologies

Potassium tetrachloropalladate(II) is a cornerstone in the development of various palladium-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic organic chemistry by enabling the efficient construction of complex molecular architectures. wikipedia.orgwwjmrd.com

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent (like a boronic acid or organotrifluoroborate) and an organic halide or triflate, catalyzed by a palladium(0) complex. wwjmrd.comlibretexts.org K₂PdCl₄ can serve as a precursor to the active Pd(0) catalyst required for this transformation. youtube.com The reaction mechanism generally involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The use of potassium organotrifluoroborates in Suzuki-Miyaura reactions has gained significant attention due to their stability as crystalline solids and ease of handling compared to boronic acids. organic-chemistry.orgresearchgate.net Research has demonstrated the successful coupling of potassium alkenyl- and alkyltrifluoroborates with various aryl and vinyl halides. organic-chemistry.orgnih.gov For instance, the coupling of potassium alkyltrifluoroborates with alkenyl bromides can be achieved using a catalyst system derived from a Pd(II) source in the presence of a suitable base. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling using Potassium Alkyltrifluoroborates with Alkenyl Bromides Reaction conditions typically involve a palladium catalyst, a base (e.g., Cs₂CO₃), and a solvent system (e.g., aqueous toluene) at elevated temperatures. nih.gov

| Alkenyl Bromide | Potassium Alkyltrifluoroborate | Product Yield (%) |

| (E)-1-bromo-2-phenylethene | Potassium ethyltrifluoroborate | 83 |

| (E)-1-bromo-2-phenylethene | Potassium trimethylsilylmethyltrifluoroborate | 95 |

| α-bromostyrene | Potassium butyltrifluoroborate | 54 |

Data sourced from research on Suzuki-Miyaura-type cross-coupling reactions. nih.gov

The base plays a critical role in the Suzuki-Miyaura reaction, participating in the formation of key intermediates that facilitate the crucial transmetalation step. wwjmrd.comnih.gov The choice of ligands, solvents, and base can significantly influence the reaction's efficiency and substrate scope. wwjmrd.com

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction was one of the first examples of a carbon-carbon bond-forming process that proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org K₂PdCl₄, as a stable Pd(II) salt, is a suitable precursor for generating the active Pd(0) catalyst in situ. wikipedia.orglibretexts.org

The catalytic cycle of the Heck reaction includes the oxidative addition of the halide to the Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Research has shown that catalyst systems derived from palladium(II) sources are highly effective. For instance, the original reaction described by Mizoroki utilized palladium chloride with potassium acetate (B1210297) as the base. wikipedia.org Modern protocols have expanded the reaction's scope, and various palladium precursors, including those generated from K₂PdCl₄, are used. organic-chemistry.orgacs.org

Table 2: Representative Heck Coupling Reactions Conditions vary but generally involve a palladium source, a base (e.g., triethylamine), and a solvent at elevated temperatures. acs.org

| Aryl Halide | Alkene | Base | Product Yield (%) |

| Iodobenzene | Methyl acrylate | Triethylamine (polymer-supported) | >99 (Quantitative) |

| 4-Iodoanisole | Methyl acrylate | Triethylamine | 98 |

| 4-Iodotoluene | Ethyl acrylate | Triethylamine | 97 |

Data sourced from studies on Mizoroki-Heck cross-coupling reactions. acs.org

The efficiency of the Heck reaction is often dependent on the choice of palladium precursor, ligands, base, and solvent, with significant research dedicated to optimizing these parameters for various substrates. libretexts.orgorganic-chemistry.org

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The classic Sonogashira reaction employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt as a co-catalyst, in the presence of an amine base. wikipedia.orgyoutube.com However, to avoid the use of potentially toxic copper, significant effort has been devoted to developing copper-free Sonogashira protocols, where K₂PdCl₄ can be employed as the palladium source. researchgate.netresearchgate.net

In the absence of a copper co-catalyst, the mechanism of the Sonogashira reaction undergoes a significant change. wikipedia.orgnih.gov It was once thought to proceed through a monometallic palladium cycle. However, recent experimental and computational studies have provided strong evidence that the copper-free Sonogashira reaction operates through a tandem Pd/Pd catalytic cycle. nih.gov

This mechanism involves two interconnected palladium cycles. One cycle, mediated by a Pd(0) species, activates the aryl halide through oxidative addition. The second cycle, involving a Pd(II) species, activates the terminal alkyne. wikipedia.org The key step is a transmetalation process between a palladium acetylide complex (formed in the Pd(II) cycle) and the arylpalladium halide complex (formed in the Pd(0) cycle). nih.gov In this pathway, a set of Pd(II) species effectively takes on the role that Cu(I) plays in the traditional mechanism. nih.gov The rate-determining step in this process has been identified as the dissociation of a phosphine (B1218219) ligand from the square-planar palladium reactants to generate transient, highly reactive three-coordinate palladium intermediates. nih.gov

The choice of reaction conditions is critical for the success and efficiency of the Sonogashira coupling, particularly in copper-free systems. lucp.netresearchgate.net Solvents are not merely inert media but can actively influence reaction rates, selectivity, and catalyst stability. lucp.net

Table 3: Effect of Solvent on Sonogashira Coupling Yield Illustrative data showing how solvent choice can impact product formation.

| Solvent Type | Solvent Example | General Effect on Reaction |

| Polar Aprotic | DMF, DMSO | Can enhance regioselectivity and accelerate the reaction by stabilizing charged intermediates. lucp.net |

| Nonpolar | Toluene, Dioxane | May promote faster kinetics but can suffer from reduced solubility and reaction control. lucp.netresearchgate.net |

| Aqueous Systems | Water | Offers "green chemistry" advantages and allows for direct biological screening of products. nih.govorganic-chemistry.org |

Information compiled from studies on solvent effects in Sonogashira reactions. lucp.netresearchgate.netnih.govorganic-chemistry.org

Solvent polarity plays a significant role; polar solvents can stabilize ionic intermediates within the catalytic cycle, thereby accelerating the reaction. lucp.net However, a delicate balance must be struck, as highly polar solvents might also lead to catalyst deactivation or undesirable side reactions. lucp.net

Additives and the choice of base are also crucial. researchgate.net Amines are common bases, but inorganic bases like potassium carbonate are also used. researchgate.net In some protocols, additives such as tetrabutylammonium (B224687) bromide (TBAB) are employed to improve yields. researchgate.net The reaction temperature is another key parameter, with studies showing it can be a statistically significant factor influencing the final product yield. researchgate.net Furthermore, mechanochemical methods, such as high-speed ball milling, have been explored as a solvent-free alternative for conducting Sonogashira couplings. rsc.org

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a pivotal method for creating carbon-carbon bonds, particularly in the synthesis of complex organic molecules. youtube.com This palladium-catalyzed reaction involves the coupling of organosilanes with organic halides. Potassium tetrachloropalladate(II) can serve as a precursor for the active Pd(0) catalyst required for this transformation. sigmaaldrich.cnsigmaaldrich.com

The reaction is valued for its use of organosilicon reagents, which are generally low-cost, have low toxicity, and exhibit high stability under various reaction conditions. youtube.com This offers advantages over other cross-coupling reagents like organoborons (Suzuki coupling), organotins (Stille coupling), and organomagnesium compounds (Kumada coupling). youtube.com

A general catalytic cycle for the Hiyama coupling, similar to other palladium-catalyzed cross-coupling reactions, involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species. youtube.com

Transmetalation: The organosilane transfers its organic group to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The stereoselectivity of the Hiyama coupling can be influenced by factors such as solvents and temperature. For instance, the reaction of an enantioenriched substrate can proceed with either retention or inversion of configuration depending on the solvent system used. youtube.com Intramolecular versions of the Hiyama coupling have also been successfully employed in the synthesis of complex ring systems, demonstrating its versatility in constructing natural product intermediates. youtube.com

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, overcoming limitations of traditional methods. wikipedia.org Potassium tetrachloropalladate(II) is a common precursor for generating the active palladium catalyst. sigmaaldrich.cnsigmaaldrich.com

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following steps:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. youtube.com

Reductive Elimination: The aryl group and the amino group on the palladium complex couple, forming the desired aryl amine and regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine. wikipedia.orgyoutube.com The choice of phosphine ligands is crucial in minimizing this side reaction and promoting the desired reductive elimination. youtube.com

The development of various generations of catalyst systems, often involving bulky and electron-rich phosphine ligands, has significantly expanded the scope of the Buchwald-Hartwig amination. wikipedia.org These advanced systems allow for the coupling of a wide range of amines, including primary and secondary amines, with various aryl halides and pseudohalides under milder conditions. wikipedia.orgnih.gov

Table 1: Examples of Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst System | Product | Ref. |

| Halo-indoles | Simple amines | XPhos-based catalyst | Functionalized indoles | nih.gov |

| Bromo-indazoles | Primary amines | L3/P3, LiHMDS | N-Aryl indazoles | nih.gov |

| Chloroarenes | Various amines | Saturated carbene ligands | Aryl amines | organic-chemistry.org |

Stereoselective Catalysis in C-C Bond Formation

Potassium tetrachloropalladate(II) serves as a precursor to palladium catalysts that are instrumental in stereoselective carbon-carbon bond formation reactions. sigmaaldrich.cnsigmaaldrich.com These reactions are critical in the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science.

One notable example is the stereoselective Hiyama cross-coupling reaction. nih.gov Research has demonstrated the diastereoselective palladium-catalyzed Hiyama cross-coupling of gem-difluoroalkenes with organosiloxanes. nih.gov This method allows for the synthesis of tetrasubstituted monofluoroalkenes with high stereoselectivity. The use of organosilicon reagents in this context is advantageous as it permits the introduction of a diverse array of functional groups, including challenging alkyl groups, which was a limitation in previous coupling methods like the Suzuki-Miyaura coupling. nih.gov

The stereochemical outcome of such reactions can be highly dependent on the reaction conditions. For example, in some Hiyama couplings, the choice of solvent can dictate whether the reaction proceeds with retention or inversion of stereochemistry at a chiral center. youtube.com This level of control is a significant achievement in catalytic science.

The ability to form C-C bonds with high stereoselectivity is a major focus of research, with ongoing efforts to develop new catalytic systems and methodologies. Theoretical studies, such as those using density functional theory, are also employed to understand the mechanisms of C-C bond formation at a molecular level, which can aid in the rational design of more efficient and selective catalysts. nih.gov

Oxidation Catalysis

Selective Oxidation of Methane (B114726) to Methanol (B129727)

The direct and selective oxidation of methane to methanol is a significant challenge in catalysis, with major industrial implications. shokubai.org Potassium tetrachloropalladate(II) is a precursor for creating palladium-based catalysts that have been investigated for this transformation. sigmaaldrich.cnsigmaaldrich.com

Research has shown that aqueous gold-palladium (Au-Pd) colloids can selectively oxidize methane to methanol with high selectivity (92%) at mild temperatures (27-50 °C). shokubai.org In these systems, hydrogen peroxide can act as an initiator, and the process involves the incorporation of molecular oxygen into the methane molecule through a radical mechanism. shokubai.org

Another approach involves the use of heterogeneous catalysts. For instance, a Pd/MoO₃ photocatalyst has been reported to achieve the selective oxidation of methane to methanol and methyl hydroperoxide with up to 98.6% combined selectivity in pure water under simulated solar light at room temperature and pressure. rsc.org In this system, PdO species are thought to play a crucial role in suppressing the over-oxidation of the desired products. rsc.org

Furthermore, copper-palladium/anatase (Cu-Pd/anatase) catalysts have demonstrated high activity and selectivity for methanol production. rsc.org The synergistic effect between copper and palladium is believed to be key, where they cooperatively dissociate methane to form a metal-CH₃ intermediate, which then desorbs and combines with a hydroxyl radical to form methanol. rsc.org

Table 2: Performance of Different Palladium-Based Catalysts in Methane Oxidation

| Catalyst | Oxidant | Temperature (°C) | Selectivity to Methanol (%) | Ref. |

| Au-Pd colloids | O₂, H₂O₂ | 27-50 | 92 | shokubai.org |

| Pd/MoO₃ | H₂O₂ (in situ) | Room Temp | 98.6 (combined with methyl hydroperoxide) | rsc.org |

| Cu-Pd/anatase | O₂ | Not specified | High | rsc.org |

| ZnO/Cu₂O/Cu(111) | O₂ | 177 | ~30 | nih.gov |

Alcohol Oxidation Studies (e.g., Crotyl Alcohol)

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.orglibretexts.org Potassium tetrachloropalladate(II) can be used to generate palladium catalysts for such reactions. sigmaaldrich.cnsigmaaldrich.com The oxidation of crotyl alcohol to crotonaldehyde (B89634) serves as a model reaction to study the intricacies of palladium catalysis. ub.edunih.gov

Interplay Between Homogeneous and Heterogeneous Phases

A key area of investigation in the palladium-catalyzed oxidation of alcohols is the relationship and interplay between homogeneous and heterogeneous catalytic species. ub.edu It is known that homogeneous catalysts can deactivate and form nanoparticles (heterogeneous phase), while heterogeneous catalysts can leach metal species into the solution (homogeneous phase) under reaction conditions. ub.edu

The two catalytic cycles are connected by two main processes:

Oxidative Leaching: The PdAu nanoparticles can undergo oxidative leaching in the presence of oxygen, forming monomeric Pd(II) species that can catalyze the alcohol oxidation in the homogeneous phase. ub.edu

Deposition: After the reaction, the reduced Pd(0) homogeneous catalyst can be re-adsorbed onto the surface of the nanoparticles. ub.edu

This dynamic interplay highlights the complexity of the catalytic system and suggests that a holistic approach, considering both phases, is necessary for a complete understanding of the reaction mechanism. ub.edu

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis in Crotyl Alcohol Oxidation

| Feature | Homogeneous Catalyst | Heterogeneous Catalyst | Ref. |

| Active Species | Soluble Pd(II) complexes | PdAu nanoparticles | ub.edu |

| Relative Activity | Slightly more active | Slightly less active | ub.edu |

| Stability | Prone to deactivation (Pd-black formation) | More stable | ub.edu |

| Overall Performance | Lower under relevant conditions | Better under relevant conditions | ub.edu |

Hydrochlorination Catalysis

Potassium tetrachloropalladate(II) (K₂PdCl₄) has emerged as a significant catalyst, particularly in the hydrochlorination of acetylene (B1199291). This process is crucial for the production of vinyl chloride, a key monomer for polyvinyl chloride (PVC) plastics. The research in this area has been driven by the need to replace environmentally hazardous mercury-based catalysts historically used in this industry. researchgate.net

The catalytic hydrochlorination of acetylene over K₂PdCl₄ involves a series of well-defined steps. The active sites for the reaction are Pd(II) chloro complexes that possess a coordination vacancy. researchgate.net This vacancy allows for the reversible formation of a π-acetylene complex, which is a key step in the catalytic cycle.

Acetylene Chloropalladation : This is considered the rate-limiting step. An HCl molecule interacts with the π-acetylene complex, leading to the formation of an intermediate σ-chlorovinyl palladium(II) derivative. researchgate.netresearchgate.net

Protonolysis : The σ-chlorovinyl Pd(II) intermediate subsequently undergoes protonolysis by another HCl molecule, which cleaves the carbon-palladium bond to release the vinyl chloride product and regenerate the active catalyst. researchgate.net

Studies using deuterium (B1214612) chloride (DCl) have shown that the reaction proceeds via a trans-addition of the hydrogen (or deuterium) and chlorine atoms to the triple bond of acetylene. researchgate.net

Mechanical pre-activation, such as grinding the solid K₂PdCl₄ salt in a vibratory micromill, is a critical step for creating an effective heterogeneous catalyst for gas-phase acetylene hydrochlorination. researchgate.netresearchgate.net This process significantly enhances the catalytic activity by introducing lattice defects and increasing the surface concentration of active sites. researchgate.netresearchgate.net

The pre-grinding, especially when performed under an acetylene atmosphere, generates π-acetylene complexes directly on the catalyst surface, which act as the active centers for the reaction. researchgate.netresearchgate.net Research has demonstrated a direct correlation between the duration of this mechanical pre-treatment and the catalyst's performance. An increase in the pre-activation time leads to a higher surface concentration of these active sites, resulting in a notable rise in catalytic activity. researchgate.net Furthermore, prolonged mechanical treatment has been observed to monotonically increase the selectivity towards vinyl chloride. researchgate.net

| Parameter | Effect of Increased Mechanical Pre-activation | Reference |

| Catalyst Active Sites | Increases surface concentration | researchgate.net |

| Catalytic Activity | Increases | researchgate.net |

| Vinyl Chloride Selectivity | Monotonically increases | researchgate.net |

Environmental Catalysis Applications

Potassium tetrachloropalladate(II) serves as a vital precursor in the synthesis of palladium-based nanomaterials that are highly effective in environmental remediation applications. sigmaaldrich.comsigmaaldrich.com These applications focus on the breakdown of persistent organic pollutants found in wastewater.

Water contamination by substances such as dyes, pharmaceuticals, and phenolic compounds poses a significant environmental and health risk, as many of these pollutants are resistant to natural degradation. nih.gov Catalytic degradation using palladium nanoparticles derived from K₂PdCl₄ offers a promising solution. sigmaaldrich.com These nanoparticles possess a high surface area and reactivity, making them efficient catalysts for breaking down complex organic molecules into less harmful substances. chemimpex.com

The process generally involves the generation of highly reactive species that oxidize the pollutants. For example, palladium nanoparticles can be supported on various materials to enhance their stability and efficiency in degrading contaminants like rhodamine B and tetracycline. nih.govmdpi.com The effectiveness of these catalytic systems is a key area of research, aiming for complete mineralization of the pollutants to avoid the formation of toxic intermediates. nih.gov

| Pollutant Type | Catalytic Approach | Role of K₂PdCl₄ | Reference |

| Organic Dyes (e.g., Rhodamine B) | Degradation via Pd nanoparticles | Precursor for synthesizing Pd nanoparticles | sigmaaldrich.comnih.gov |

| Pharmaceuticals (e.g., Tetracycline) | Degradation via Pd-based catalysts | Precursor for synthesizing the catalyst | mdpi.com |

| General Organic Pollutants | Heterogeneous catalysis | Precursor for Pd nanoparticles | sigmaaldrich.comsigmaaldrich.com |

Advanced Oxidation Processes (AOPs) are water treatment methods defined by the in situ generation of highly powerful oxidizing agents, most notably the hydroxyl radical (•OH). researchgate.netnih.gov These processes are designed to effectively decontaminate water by breaking down persistent organic pollutants. researchgate.net AOPs can be driven by various means, including chemical, photochemical, and electrochemical reactions. researchgate.netnih.gov

While K₂PdCl₄ is not a direct AOP agent, it is a crucial precursor for synthesizing catalysts used in systems that can be part of an AOP. For instance, palladium-based catalysts can be used in Fenton-like processes, which generate hydroxyl radicals from hydrogen peroxide. nih.gov In these systems, the palladium catalyst facilitates the decomposition of an oxidant (like H₂O₂) to produce the reactive oxygen species (ROS) responsible for degrading pollutants. nih.govnih.gov The goal is the non-selective oxidation of complex contaminants into simpler, less harmful compounds such as CO₂ and water. mdpi.commdpi.com

Electrocatalysis

Potassium tetrachloropalladate(II) is extensively used as a precursor to fabricate palladium-based electrocatalysts. sigmaaldrich.comchemimpex.com These materials are critical for enhancing the efficiency of electrochemical reactions, particularly in the context of energy conversion and storage, such as in fuel cells. sigmaaldrich.comchemimpex.com

One significant application is in the electrocatalytic oxidation of small organic molecules like formic acid and ethanol (B145695). sigmaaldrich.comsigmaaldrich.com For instance, K₂PdCl₄ is used to synthesize palladium-graphene oxide (Pd-GO) composites and bimetallic palladium-tin oxide (Pd/SnO₂) nanoparticles. sigmaaldrich.comsigmaaldrich.com These electrocatalysts have shown enhanced activity for ethanol oxidation, a key reaction in direct ethanol fuel cells. sigmaaldrich.comsigmaaldrich.com The use of K₂PdCl₄ allows for the creation of sophisticated catalyst structures, such as hollow nanocrystals or nanoparticles immobilized on supports like metal-organic frameworks (MOFs), which offer high surface area and improved catalytic performance. sigmaaldrich.comsigmaaldrich.com

| Electrocatalytic Application | Catalyst Synthesized from K₂PdCl₄ | Reference |

| Formic Acid Oxidation | Palladium-graphene oxide (Pd-GO) electrocatalyst | sigmaaldrich.comsigmaaldrich.com |

| Ethanol Oxidation | Bimetallic Pd/SnO₂ nanoparticles on MOF | sigmaaldrich.comsigmaaldrich.com |

| Oxygen Reduction Reaction (ORR) | Pd–Pt alloy nanocrystals with hollow structures | sigmaaldrich.com |

Fuel Cell Catalyst Development

In the field of fuel cell technology, palladium catalysts derived from K₂PdCl₄ are under intense investigation as high-performance alternatives to traditional platinum-based systems. These catalysts are particularly relevant for direct alcohol fuel cells (DAFCs) and for enhancing the tolerance of proton-exchange membrane fuel cells (PEMFCs) to fuel impurities.

A significant challenge hindering the commercialization of hydrogen-fed PEMFCs is the susceptibility of platinum (Pt) catalysts to poisoning by carbon monoxide (CO), which is often present as an impurity in hydrogen fuel produced from reforming hydrocarbons. mdpi.comgoogle.com Even trace amounts of CO can strongly adsorb onto the Pt surface, blocking active sites and causing a severe degradation in fuel cell performance. mdpi.com

To mitigate this issue, research has focused on developing CO-tolerant anode catalysts, often by alloying Pt with other transition metals. The synergistic effect of the combined metals enhances CO tolerance through two primary mechanisms:

The Bifunctional Mechanism : This mechanism involves a second, oxophilic metal (like Ruthenium, Ru) which promotes the adsorption of hydroxyl species (OH_ads) from water at lower potentials than Pt alone. These adsorbed hydroxyls facilitate the oxidative removal of CO from adjacent Pt sites, freeing them for the hydrogen oxidation reaction (HOR). mdpi.com

The Electronic (or Ligand) Effect : The presence of a second metal modifies the electronic structure of Pt, weakening the Pt-CO bond and thus facilitating its desorption or oxidation. mdpi.com

Palladium, often introduced using K₂PdCl₄ as a precursor, plays a significant role in this area. Pt-Ru alloy catalysts have become a standard for their excellent CO tolerance. tanaka-preciousmetals.com The development of catalysts with optimized compositions and structures, such as core-shell nanoparticles, further enhances performance and durability. mdpi.com

Potassium tetrachloropalladate(II) is a key starting material for creating sophisticated electrocatalysts for the oxidation of small organic molecules like formic acid and ethanol. These fuels are of great interest for DAFCs due to their high energy density and ease of handling. researchgate.netresearchgate.net Palladium-based catalysts, particularly in alkaline media, have demonstrated higher activity and better resistance to poisoning for the ethanol oxidation reaction (EOR) compared to platinum. sciepub.commdpi.com

The electro-oxidation of these fuels is a complex, multi-step process, and catalyst performance is highly dependent on its composition and structure. mdpi.comnih.gov Alloying palladium with other metals is a primary strategy to boost catalytic activity. For instance, the introduction of metals like silver (Ag), copper (Cu), or nickel (Ni) can facilitate the formation of hydroxyl groups to oxidize toxic intermediates, modify the d-band center of Pd to optimize adsorption/desorption of reactants, and improve structural stability. researchgate.netresearchgate.net

Table 1: Performance of Various K₂PdCl₄-Derived Electrocatalysts

| Catalyst System | Target Reaction | Key Findings | Reference |

|---|---|---|---|

| Pt-Pd alloy nanostructures | Ethanol Oxidation (EOR) | Superior electrocatalytic activity and stability compared to monometallic counterparts. | researchgate.net |

| Pd-Ni-P | Ethanol Oxidation (EOR) | Possesses a more amorphous structure and smaller particle size, with double the number of electrocatalytically active sites compared to Pd-Ni or Pd black. | researchgate.net |

| PdxAg1-x nanosheet assemblies | Ethanol Oxidation (EOR) | The tubular structure exposes more active sites and enhances resistance to dissolution and aggregation. | researchgate.net |

| Ir(IV)-doped PdAg alloy nanodendrites | Formic Acid Oxidation (FAOR) | Exhibited a mass activity of 1.09 A mgPd−1, significantly higher than PdAg and commercial Pt/C, due to reduced reaction barriers. | nih.gov |

Mechanistic Investigations in K₂PdCl₄-Derived Catalysis

Understanding the fundamental mechanisms of catalysis is crucial for the rational design of more efficient and durable catalysts. For systems derived from K₂PdCl₄, this involves identifying the true nature of the active species, determining the slowest step in the reaction sequence, and understanding how the catalyst loses activity over time.

Identification of Active Catalytic Species

In many palladium-catalyzed reactions, the initially added compound, such as K₂PdCl₄, is a precatalyst rather than the active catalyst itself. wwu.edu The true catalytically active species is often formed in situ under the reaction conditions. The nature of this active species can be complex and dynamic, representing a significant area of investigation. researchgate.netnih.gov

There is considerable evidence that for many reactions, the catalytic cycle involves the leaching of palladium species from a solid support. researchgate.net These leached species, which can be soluble molecular complexes (e.g., [PdCl]⁺ in acidic media) or small atomic clusters, are often highly active. researchgate.netresearchgate.net This has led to the concept of "cocktail"-type catalytic systems, where a dynamic equilibrium exists between heterogeneous palladium nanoparticles on a support and homogeneous, soluble palladium species in the reaction solution. researchgate.net Distinguishing whether the reaction is truly homogeneous (catalyzed by soluble species) or heterogeneous (catalyzed on the surface of nanoparticles) remains a fundamental challenge. wwu.edu

Understanding Catalyst Deactivation Pathways (e.g., Palladium Leaching, Aggregation)

Catalyst deactivation is a critical issue that limits the lifetime and economic viability of industrial catalytic processes. For palladium catalysts derived from K₂PdCl₄, two of the most prominent deactivation mechanisms are palladium leaching and the aggregation of nanoparticles. lzchemical.com

Palladium Leaching refers to the dissolution of active palladium species from the catalyst support into the reaction medium. researchgate.netlzchemical.com This process is detrimental for several reasons: it leads to a direct loss of the expensive precious metal from the catalytic system, and the leached palladium can subsequently aggregate into larger, inactive particles (often referred to as palladium black) within the solution, which prevents their redeposition onto the support. researchgate.netnih.gov

Aggregation , also known as sintering, is the process where small, highly active palladium nanoparticles on a support migrate and merge to form larger, more stable particles. lzchemical.com This leads to a significant decrease in the catalyst's active surface area and, consequently, a loss of catalytic activity. nih.gov Particle growth can be induced by factors such as high temperatures or the chemical environment of the reaction, including the presence of hydrogen or water vapor. lzchemical.com In some cases, deactivation occurs through the reduction of the active Pd(II) species to catalytically inactive Pd(0) aggregates. nih.gov

Strategies to combat deactivation include the development of novel supports with strong metal-support interactions. For example, porous, amino-functionalized materials can firmly anchor palladium species, protecting them from both leaching and aggregation and thereby extending the catalyst's operational lifetime. nih.gov

Table 2: Major Deactivation Pathways for Palladium Catalysts

| Deactivation Pathway | Description | Consequences | Mitigation Strategies | Reference |

|---|---|---|---|---|

| Palladium Leaching | Dissolution of active Pd species from the support into the reaction solution. | Loss of precious metal; formation of inactive aggregates in solution; reduced catalyst lifetime. | Enhancing metal-support interactions; using supports that can recapture dissolved species. | researchgate.netlzchemical.com |

| Aggregation (Sintering) | Merging of small nanoparticles into larger, less active particles on the support surface. | Decrease in active surface area; loss of catalytic activity. | Using porous supports to physically separate particles; adding promoters to stabilize dispersion. | lzchemical.comnih.govnih.gov |

Catalyst Recovery and Reusability Studies

A key area of investigation is the recovery of homogeneous palladium catalysts from reaction mixtures. One successful approach involves the use of green solvent systems. For instance, in Heck-Cassar-Sonogashira cross-coupling reactions, a blend of N-hydroxyethylpyrrolidone (HEP), water, and N,N,N′,N′-tetramethyl guanidine (B92328) (TMG) as a solvent/base mixture, combined with sulfonated phosphine ligands, has enabled the recycling of the palladium catalyst. This system allows for high yields and fast conversions under mild conditions, and the catalyst/solvent solution can be recycled multiple times without significant loss of activity. nih.gov Remarkably, this methodology has achieved a turnover number (TON) of up to 2375, showcasing the high efficiency and reusability of the catalyst. nih.gov

Another innovative technique for catalyst recycling is the use of microfluidic systems. A microfluidic loop system has been developed for the automated and continuous recirculation of a soluble polymer-supported palladium catalyst. This system is particularly effective for cross-coupling reactions, where it facilitates the synthesis of chemical libraries, such as quinazolinone derivatives, with efficient and continuous catalyst recycling. nih.govresearchgate.net

The reusability of catalysts derived from recovered palladium has also been demonstrated. Palladium recovered from various waste sources can be incorporated into new catalytic systems. For example, a palladium-loaded aerogel used as a Suzuki-Miyaura catalyst was recovered and reused for six cycles with no significant drop in catalytic activity. mdpi.com Similarly, palladium supported on a metal-organic framework (MOF) was recycled five times, with only a minor decrease in recovery yield from 97% to 82% after the fifth cycle. mdpi.com

The table below summarizes findings from various studies on the reusability of palladium catalysts, originating from precursors like potassium tetrachloropalladate(II).

| Catalyst System | Reaction Type | Number of Reuse Cycles | Observed Performance | Reference |

|---|---|---|---|---|

| Palladium-loaded aerogel | Suzuki-Miyaura | 6 | No significant drop in activity | mdpi.com |

| Palladium-loaded MOF (UiO-66-Pyta) | Suzuki-Miyaura | 5 | Recovery yield dropped from 97% to 82% | mdpi.com |

| Milled Three-Way Catalyst (PW-TWC) | Nitrobenzene reduction | 6 | No loss in activity observed | mdpi.com |

Impact of Catalyst Loading and Quantity Descriptors (mol%, ppm)

The amount of catalyst used in a reaction, known as catalyst loading, is a critical parameter that influences not only the reaction's efficiency and rate but also its economic and environmental footprint. In palladium catalysis, catalyst loading is typically expressed in mole percent (mol%) or, increasingly, in parts per million (ppm). The trend in modern organic synthesis is to minimize catalyst loading to reduce costs and residual palladium in the final product, which is particularly important in the pharmaceutical industry.

Potassium tetrachloropalladate(II) serves as a precursor for preparing highly active palladium catalysts where the loading can be finely tuned. For instance, Pd/TiO2 catalysts prepared from K2PdCl4 have shown that the precursor choice and preparation method significantly affect the palladium dispersion and, consequently, the catalytic activity. rsc.org

Research into palladium-catalyzed cross-coupling reactions highlights a significant shift towards using very low catalyst concentrations. youtube.com The development of highly active ligands and the use of micellar catalysis in water have enabled reactions to proceed efficiently with ppm levels of palladium. youtube.com For example, some amination reactions can be carried out with as little as 0.05 mol% (500 ppm) of palladium, which is a hundred times less than what was traditionally used. youtube.com

A systematic analysis of various Pd-catalyzed cross-coupling reactions reveals the average catalyst loadings used. While older procedures often reported loadings in the range of 1-5 mol%, contemporary methods aim for much lower values. The table below illustrates the average palladium concentrations found in a survey of different cross-coupling reactions, highlighting the move towards lower, more efficient catalyst usage. acs.org

| Reaction Type | Average Catalyst Loading (ppm) | Equivalent (mol %)* | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 777 | ~0.08 | acs.org |

| Buchwald-Hartwig Amination | 4800 | ~0.48 | acs.org |

| Stille Coupling | ~179 (original report) | ~0.02 | acs.org |

| Negishi Coupling | ~179 (original report) | ~0.02 | acs.org |

Note: The conversion from ppm to mol% is an approximation and can vary based on the molecular weights of the specific reactants and catalyst used in a given reaction system.

The ability to use palladium catalysts at such low concentrations (ppm levels) not only makes the processes more economical but also simplifies product purification, as the amount of residual metal is significantly reduced. This is a key goal in the development of sustainable chemical manufacturing processes. nih.gov

Nanomaterial Synthesis and Engineering Derived from Potassium Tetrachloropalladate Ii

Synthesis of Palladium Nanoparticles (Pd NPs)

The synthesis of palladium nanoparticles from potassium tetrachloropalladate(II) typically involves the reduction of Pd(II) ions to metallic palladium (Pd(0)). Various reduction methodologies have been developed to achieve this transformation, each offering distinct advantages in terms of reaction speed, particle size control, and the nature of the stabilizing agent.

Reduction Methodologies

The polyol-assisted microwave method is a rapid and efficient technique for producing palladium nanoparticles. researchgate.net In this process, a polyol, such as ethylene (B1197577) glycol, acts as both the solvent and the reducing agent. The reduction of the palladium salt (K₂PdCl₄) is accelerated by microwave irradiation, significantly shortening the synthesis time to a matter of minutes. researchgate.net A stabilizing agent, often a polymer like polyvinylpyrrolidone (B124986) (PVP), is typically used to prevent the agglomeration of the newly formed nanoparticles. researchgate.net The microwave power and irradiation time are critical parameters that influence the size and distribution of the Pd NPs. researchgate.net For instance, palladium nanoparticles have been synthesized using a microwave power of 300 W for 20 seconds. researchgate.net

Table 1: Parameters in Polyol-Assisted Microwave Synthesis of Pd NPs

| Parameter | Role/Effect | Example |

| Palladium Precursor | Source of Palladium | Potassium tetrachloropalladate(II) (K₂PdCl₄) researchgate.net |

| Reducing Agent | Reduces Pd(II) to Pd(0) | Ethylene glycol researchgate.netresearchgate.net |

| Stabilizing Agent | Prevents nanoparticle agglomeration | Polyvinylpyrrolidone (PVP) researchgate.net |

| Energy Source | Accelerates the reduction reaction | Microwave irradiation (e.g., 300 W) researchgate.net |

| Reaction Time | Influences nanoparticle characteristics | 20 seconds researchgate.net |

Ascorbic acid (vitamin C) is a mild and environmentally friendly reducing agent widely used for the synthesis of palladium nanoparticles. This method can be performed under aqueous conditions and at relatively low temperatures. In a typical seedless and templateless approach, an aqueous solution of potassium tetrachloropalladate(II) is mixed with ascorbic acid. The ascorbic acid reduces the Pd(II) ions to form stable palladium nanoparticles. This method has been successfully employed to produce worm-like palladium nanoparticle systems. nih.gov The concentration of ascorbic acid can influence the final morphology of the nanoparticles. acs.org

Sodium borohydride (B1222165) (NaBH₄) is a strong reducing agent that facilitates the rapid formation of palladium nanoparticles in aqueous solutions at room temperature. ingentaconnect.comnih.gov The reduction of K₂PdCl₄ by NaBH₄ is typically very fast, leading to the formation of small nanoparticles. ingentaconnect.com To control the growth and prevent aggregation of the nanoparticles, stabilizing agents such as polyvinylpyrrolidone (PVP), sodium dodecyl sulfate (B86663) (SDS), or cetyltrimethylammonium bromide (CTAB) are often employed. nih.gov The inherent property of palladium to form a hydride upon exposure to sodium borohydride can be exploited to remove adsorbed stabilizer and capping agents without altering the nanoparticle's shape and size. rsc.org

Table 2: Influence of Stabilizing Agents in NaBH₄ Reduction

| Stabilizing Agent | Effect on Nanoparticle Morphology |

| Polyvinylpyrrolidone (PVP) | Influences nanoparticle size and stability nih.gov |

| Sodium Dodecyl Sulfate (SDS) | Affects nanoparticle morphology nih.gov |

| Cetyltrimethylammonium Bromide (CTAB) | Affects nanoparticle morphology nih.gov |

Alcohols can also serve as reducing agents for the synthesis of palladium nanoparticles from K₂PdCl₄ in an aqueous medium. The reduction of Pd(II) to Pd(0) can be initiated by the dissociation of a proton from the hydroxyl group of the alcohol. mdpi.com The type of alcohol used can affect the rate of reduction and the characteristics of the resulting nanoparticles. mdpi.com For instance, primary alcohols are generally more effective reducing agents than secondary or tertiary alcohols due to steric effects. mdpi.com This method offers a green and straightforward route for Pd NP synthesis.

Control of Nanoparticle Morphology (e.g., Rectangular, Octahedral, Cubic)

The morphology of palladium nanoparticles plays a significant role in determining their catalytic and electronic properties. By carefully controlling the reaction conditions, it is possible to synthesize Pd NPs with specific shapes, such as rectangular, octahedral, and cubic.

The shape of palladium nanocrystals is highly dependent on the synthetic conditions. The use of capping agents, such as cetyltrimethylammonium bromide (CTAB), and the presence of certain ions, like iodide (I⁻), can direct the growth of the nanoparticles towards specific crystallographic facets. acs.org For example, the presence of CTAB and potassium iodide (KI) has been shown to be effective in controlling the shape of palladium nanocrystals, leading to the formation of truncated octahedrons, icosahedrons, octahedrons, decahedrons, hexagonal and triangular plates, rectangular bars, and cubes. acs.org

The formation of octahedral palladium nanocrystals, enclosed by {111} facets, is often a kinetically controlled process. acs.org These shapes are not always the most thermodynamically stable but can be achieved by manipulating the reaction temperature and the concentration of additives like KI. acs.org Similarly, cubic nanoparticles, which are enclosed by {100} facets, can be synthesized by adjusting the reaction parameters. The ability to selectively synthesize these different morphologies is crucial for tailoring the properties of the palladium nanoparticles for specific applications. sigmaaldrich.comresearchgate.net A seed-mediated growth approach, where small cubic Pd seeds are used as precursors for the growth of larger octahedral nanoparticles, is one strategy to achieve this control. nih.gov

Tuning Nanoparticle Dimensions and Aspect Ratios

The ability to precisely control the size and shape of palladium (Pd) nanoparticles is fundamental to tailoring their catalytic and electronic properties. Research has demonstrated that by manipulating reaction conditions during the thermal decomposition of a Pd-trioctylphosphine (TOP) complex, derived from a precursor like potassium tetrachloropalladate(II), it is possible to achieve sub-nanometer control over nanoparticle size. researchgate.net A study systematically produced monodisperse Pd nanoparticles in a broad size range from 3 to 11 nm. researchgate.net This level of control is crucial for investigating the size-dependent catalytic activities of these materials. researchgate.net

Furthermore, the aspect ratio of nanoparticles, such as in gold nanorods, can be tuned by using material-binding peptides. researchgate.net For instance, the peptide CPd4 can control the size and shape of palladium nanoparticles deposited onto high-aspect-ratio gold nanorods. researchgate.net By varying the concentration of the peptide, researchers can produce either smaller, cube-like nanoparticles or larger, spherical ones. researchgate.net This ability to tune the morphology of the palladium nanostructures on a template allows for the optimization of their catalytic activity. researchgate.net

| Parameter | Method | Outcome |

| Size Control | Thermal decomposition of Pd-TOP complex | Monodisperse Pd nanoparticles from 3 to 11 nm |

| Shape Control | Use of CPd4 peptide on gold nanorods | Formation of cubelike or spherical Pd nanoparticles |

| Aspect Ratio | Manipulation of peptide concentration | Tunable aspect ratios for optimized catalytic activity |

Stabilization Strategies for Palladium Nanoparticles (e.g., PVA, Polyelectrolytes)

To prevent aggregation and maintain their catalytic activity, palladium nanoparticles require stabilization. Common strategies involve the use of polymers like polyvinyl alcohol (PVA) and polyelectrolytes.

PVA-stabilized palladium nanoparticles have been synthesized with average diameters ranging from 2.1 to 7.1 nm. nih.gov In these systems, the hydrophilic OH groups of PVA orient towards the polar water molecules, while the hydrophobic carbon backbone interacts with the palladium nanoparticle. nih.govacs.org This polymeric layer provides steric stabilization. nih.govacs.org The catalytic performance of these nanoparticles is often size-dependent, with smaller particles exhibiting higher activity due to their larger surface area. nih.govacs.org

Polyelectrolytes offer another effective means of stabilization through what is known as electrosteric stabilization, which combines both electrostatic and steric repulsion. researchgate.net This method prevents the agglomeration of nanoparticles and helps maintain their monodispersity. researchgate.net Polymers with charged groups are particularly effective in this role. researchgate.net

| Stabilizer | Method of Stabilization | Key Features |

| Polyvinyl Alcohol (PVA) | Steric | Hydrophilic OH groups interact with the solvent, while the hydrophobic backbone interacts with the nanoparticle. nih.govacs.org |

| Polyelectrolytes | Electrosteric | Combines electrostatic repulsion from charged groups and steric hindrance to prevent aggregation. researchgate.net |

In-situ Growth Mechanism Investigations

Understanding the formation of palladium nanoparticles as it happens is crucial for refining synthetic protocols. In-situ techniques, such as small-angle X-ray scattering (SAXS), allow researchers to monitor the nucleation and growth of nanoparticles in real-time. researchgate.net Studies using synchrotron-based SAXS have provided a quantitative understanding of the kinetics involved in the thermal decomposition of palladium precursors. researchgate.net

Another approach involves the in-situ generation of palladium nanoparticles within a supportive matrix, such as imidazolium-based organic ionic polymers. rsc.org This method can produce well-dispersed nanoparticles without the need for separate addition of a palladium source, and the resulting composite material often exhibits excellent catalytic activity and reusability. rsc.org Electrochemical methods can also be employed for the in-situ formation of palladium nanoparticles. For instance, palladium ions can be adsorbed onto a multi-functional electrode surface and then reduced to form metallic nanoparticles. nih.gov

Synthesis of Bimetallic and Alloy Nanocrystals

The combination of palladium with other metals, such as platinum, can lead to bimetallic and alloy nanocrystals with enhanced catalytic properties due to synergistic effects between the constituent metals.

Pd-Pt Alloy Nanocrystal Synthesis via Galvanic Replacement

Galvanic replacement is a powerful technique for synthesizing hollow or core-shell bimetallic nanostructures. For instance, Pd-Pt alloy concave nanocubes can be formed through a process that combines bromide-induced galvanic replacement and co-reduction. researchgate.net In this method, pre-synthesized palladium nanocrystal seeds react with a platinum salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄). The difference in electrochemical potential between palladium and platinum drives the replacement reaction. The presence of bromide ions influences the reaction rate and helps to shape the final nanocrystals. researchgate.netcambridge.org

The composition of the resulting Pd-Pt alloy can be tuned by varying the molar ratio of the palladium and platinum precursors. researchgate.net This compositional control, in turn, affects the rate of galvanic replacement and the degree of concavity in the final nanocrystals. researchgate.net

Quantitative Analysis of Reduction Kinetics in Bimetallic Systems

The structure of bimetallic nanoparticles, whether a core-shell or an alloy, is heavily dependent on the relative reduction rates of the two metal precursors. A quantitative analysis of the reduction kinetics in a one-pot synthesis of Pd-Pt nanocrystals revealed the critical role of ligand manipulation. nih.govosti.gov

In the absence of potassium bromide (KBr), the reduction rate of PdCl₄²⁻ is approximately 10 times faster than that of PtCl₄²⁻, leading to the formation of Pd@Pt core-shell octahedra. nih.govosti.gov However, when KBr is introduced, it acts as a ligand, forming PdBr₄²⁻ and PtBr₄²⁻. This ligand exchange dramatically alters the reduction potentials, and the ratio of the initial reduction rates of the two precursors drops to about 2.4. nih.govosti.gov This closer match in reduction rates promotes the co-reduction of both metals, resulting in the formation of Pd-Pt alloy nanocrystals. nih.govosti.gov

| Condition | Precursor Species | Reduction Rate Ratio (Pd/Pt) | Nanocrystal Structure |

| Without KBr | PdCl₄²⁻, PtCl₄²⁻ | ~10.0 | Pd@Pt Core-Shell Octahedra nih.govosti.gov |

| With 63 mM KBr | PdBr₄²⁻, PtBr₄²⁻ | ~2.4 | Pd-Pt Alloy Nanocubes nih.govosti.gov |

Influence of Ligand Exchange on Alloy Formation

Ligand exchange is a powerful tool for controlling the formation and properties of bimetallic alloys. The specific ligands present in the reaction solution can influence the redox potentials of the metal precursors and thus direct the outcome of the synthesis. nih.govosti.gov As discussed, the presence of bromide ions can switch the synthetic pathway from forming core-shell structures to creating alloys by altering the reduction kinetics. nih.govosti.gov

Furthermore, post-synthetic ligand exchange can modify the composition of the inorganic core of bimetallic nanoparticles. pitt.edu This process can be leveraged to fine-tune the properties of the nanoparticles after their initial synthesis. The ability to perform ligand exchange in situ during a catalytic reaction also opens up possibilities for more expansive ligand screening with a single palladium precatalyst. nih.gov The steric and electronic environment imparted by different ligands can favor certain bond formations while disfavoring others, highlighting the importance of ligand choice in catalysis. nih.gov

Supported Nanomaterials and Composites

Potassium tetrachloropalladate(II) is a crucial precursor for the synthesis of a variety of supported palladium nanomaterials and composites. sigmaaldrich.com These materials are of significant interest in catalysis and materials science due to the high surface area and synergistic effects provided by the support, which can enhance the activity, selectivity, and stability of the palladium nanoparticles. chemimpex.comnih.gov

Palladium-Graphene Oxide (Pd-GO) Electrocatalysts

Palladium-Graphene Oxide (Pd-GO) nanocomposites are a prominent class of electrocatalysts synthesized using potassium tetrachloropalladate(II) as the palladium source. sigmaaldrich.comsigmaaldrich.com These materials leverage the large surface area and unique electronic properties of graphene oxide to effectively disperse and stabilize palladium nanoparticles, leading to enhanced catalytic performance. scirp.org

One notable application of Pd-GO is in the electro-oxidation of formic acid and ethanol (B145695), which is relevant for fuel cell technology. sigmaaldrich.comsigmaaldrich.com In a typical synthesis, graphene oxide is produced via the oxidation of graphite, often using an improved Hummer's method. scirp.orgresearchgate.netscirp.org Subsequently, the Pd-GO composite is formed through the chemical treatment of graphene oxide with potassium tetrachloropalladate(II), followed by ultrasonication and heat treatment. scirp.orgresearchgate.netscirp.org This process results in the successful immobilization of crystalline palladium nanoparticles onto the graphene oxide matrix. scirp.orgscirp.org

Research has also explored the use of Pd-GO nanocomposites for hydrogenation reactions. scirp.orgresearchgate.netscirp.org For instance, a study demonstrated the hydrogenation of a Pd-GO nanocomposite using lithium and ethylenediamine (B42938) in an argon atmosphere at room temperature. scirp.org This process, known as the Benkeser reaction, resulted in a significant degree of hydrogenation, highlighting the potential of these materials for hydrogen storage. scirp.org The palladium nanoparticles, by providing a low activation energy barrier, facilitate the dissociation of hydrogen. scirp.org

The characteristics of the synthesized Pd-GO nanocomposites are often analyzed using various techniques. X-ray diffraction (XRD) patterns confirm the crystalline structure of the palladium nanoparticles, with distinct peaks corresponding to the face-centered cubic structure of palladium. scirp.orgscirp.org

Table 1: XRD Peaks for Pd-GO Nanocomposite

| 2θ Value (°) | Corresponding Crystalline Plane |

|---|---|

| 40.3 | (111) |

| 46.7 | (200) |

| 68.2 | (220) |

| 83.75 | (311) |

Data sourced from a study on GO-Pd nanocomposites. scirp.org

Furthermore, reduced graphene oxide (rGO) supported palladium nanoparticles (Pd@rGO) have been developed as efficient heterogeneous catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck-Matsuda reactions, with low palladium loadings. rsc.org

Palladium Nanoparticles on Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as excellent support materials for palladium nanoparticles due to their high surface area, tunable porosity, and ordered crystalline structures. nih.govnih.gov Potassium tetrachloropalladate(II) is utilized in the fabrication of conductive and porous MOFs for applications such as gas sensing and as a precursor for depositing palladium nanoparticles onto these frameworks. sigmaaldrich.com

The synthesis of Pd nanoparticles on MOFs can be achieved through methods like post-synthetic impregnation. researchgate.net This involves introducing the palladium precursor into the pre-synthesized MOF structure. For example, bimetallic Co/Mn-MOFs have been successfully synthesized and subsequently loaded with palladium nanoparticles for the catalytic oxidation of CO. nih.gov Characterization techniques such as Transmission Electron Microscopy (TEM) have shown that the palladium nanoparticles are nano-sized with a relatively uniform shape and are finely dispersed on the MOF surface. nih.gov

The catalytic activity of these Pd@MOF composites has been demonstrated in various reactions. For instance, a 5 wt% Pd@Co₀.₅–Mn₀.₅-MOF-74 catalyst was found to be highly effective for CO oxidation. nih.gov In another study, a MOF-supported palladium catalyst (Pd@MOF-1) showed high selectivity (>99%) and excellent yield (98%) for the hydrogenation of nitroarenes to aminoarenes under mild conditions (1 atm H₂, room temperature). researchgate.net This catalyst could also be reused for five consecutive cycles without a significant loss in activity. researchgate.net

Researchers have also incorporated molecular palladium complexes directly into the MOF structure. rsc.org For example, an organic palladium complex was immobilized on a porous MOF, UiO-67, creating isolated single-site palladium active centers. rsc.org This material proved to be a highly active and reusable heterogeneous catalyst for Heck and Suzuki-Miyaura coupling reactions of chloroarenes. rsc.org

Table 2: Research Findings on Pd@MOF Catalysts

| Catalyst | Reaction | Key Findings |

|---|---|---|

| 5 wt% Pd@Co₀.₅–Mn₀.₅-MOF-74 | CO Oxidation | Most effective catalyst for CO oxidation among the tested series; excellent stability. nih.gov |

| Pd@MOF-1 | Hydrogenation of Nitroarenes | >99% selectivity and 98% yield of aniline (B41778) after 2 hours at room temperature; reusable for 5 cycles. researchgate.net |

The introduction of palladium nanoparticles into MOF structures can create bimetallic systems, leading to synergistic effects that enhance catalytic activity. nih.gov These materials combine the advantages of homogeneous catalysis (high efficiency and selectivity) with those of heterogeneous catalysis (easy separation and reusability). researchgate.net

Immobilized Palladium Catalysts via Layer-by-Layer Deposition

A versatile method for creating immobilized palladium catalysts involves the layer-by-layer (LbL) deposition technique, for which potassium tetrachloropalladate(II) can serve as the palladium source. sigmaaldrich.com This approach allows for the precise construction of catalytic films with controlled thickness and composition.

The LbL process typically involves the sequential adsorption of oppositely charged species. For palladium catalyst synthesis, this can be achieved by alternately depositing a cationic polyelectrolyte and an anionic palladium complex onto a support material, such as alumina. sigmaaldrich.comsigmaaldrich.com A common strategy utilizes poly(allylamine hydrochloride) (PAA) and a palladium(II)-containing polymer like poly(ethyleneimine)-Pd(II) (PEI-Pd(II)), which can be formed from potassium tetrachloropalladate(II). sigmaaldrich.com Following the deposition of the desired number of layers, the Pd(II) ions are reduced to form palladium nanoparticles. sigmaaldrich.com

This method offers several key advantages:

Stabilization of Nanoparticles : The polyelectrolyte matrix effectively stabilizes the palladium nanoparticles, preventing their aggregation, which can otherwise lead to a loss of catalytic activity. sigmaaldrich.comscirp.org

Enhanced Selectivity : The polymer layers can introduce selectivity into the catalytic process. sigmaaldrich.com

Reduction of Undesired Reactions : This technique has been shown to significantly reduce unwanted side reactions, such as isomerization in hydrogenation processes. sigmaaldrich.com

The LbL method holds promise for expanding the application of polyelectrolyte films to further enhance selectivity in various catalytic reactions, including hydrogenation. sigmaaldrich.com

Coordination Chemistry and Complexation Behavior of Palladium Ii from K₂pdcl₄

Ligand Exchange Kinetics and Mechanism Studies

The substitution of chloride ligands in [PdCl₄]²⁻ by other nucleophiles is a cornerstone of its chemistry. The kinetics and mechanisms of these ligand exchange reactions provide fundamental insights into the reactivity of square planar complexes.

Quantitative Mass Spectrometry Approaches for Labile Ligands

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for the quantitative investigation of ligand exchange kinetics in solution. rsc.orgcore.ac.uknih.gov This technique offers high sensitivity, allowing for the monitoring of species present at low concentrations. nih.gov By introducing isotopically labeled ligands to a solution containing the metal complex, the exchange process can be tracked over time, providing data to determine rate constants and activation parameters. rsc.orgcore.ac.uk This approach is particularly valuable for studying labile or semi-labile ligands, which are crucial in tuning the reactivity of metal centers in catalytic processes. core.ac.uknih.gov ESI-MS can provide mechanistic insights that are often difficult to obtain using traditional solution-phase techniques like UV-visible or NMR spectroscopy. rsc.orgcore.ac.uk

A key advantage of ESI-MS is its ability to directly measure the relative abundances of different complex ions in the gas phase, which can be correlated to their concentrations in solution. nih.gov This allows for the derivation of thermodynamic parameters such as ΔG, ΔH, and ΔS for ligand exchange equilibria. nih.gov

Associative and Dissociative Mechanisms

Ligand substitution reactions in square planar complexes, such as those of palladium(II), generally proceed through a continuum of mechanisms bounded by two extremes: the associative (A) and dissociative (D) pathways. libretexts.orglibretexts.org